molecular formula C9H17NO4S B2983922 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid CAS No. 477858-29-0

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid

Cat. No. B2983922
CAS RN: 477858-29-0
M. Wt: 235.3
InChI Key: PFROBWBWLBKUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 . It is used in proteomics research .

Physical and Chemical Properties The compound has a melting point of 227-229 degrees Celsius . The IUPAC name for this compound is 2-(1,1-dioxido-4-thiomorpholinyl)benzoic acid .

Scientific Research Applications

Analytical Chemistry Applications

Elisa Gracia-Moreno et al. (2015) developed a method for the quantitative determination of five hydroxy acids in wines and other alcoholic beverages, showcasing the importance of precise analytical techniques for flavor and aroma compound analysis in food and beverage products. Such methodologies could be relevant for analyzing the presence and concentration of 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid in various matrices (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthetic Chemistry Applications

Research by H. Estermann and D. Seebach (1988) on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position demonstrates the potential for creating enantiomerically pure compounds, which could be applied to synthesizing derivatives of 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid for pharmaceutical or material science applications (Estermann & Seebach, 1988).

Material Science Applications

T. Rohwerder and R. Müller (2010) discuss the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon, highlighting the importance of green chemistry and biotechnological approaches in producing chemical building blocks. This research suggests a potential pathway for environmentally friendly synthesis methods for related compounds, including 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid, from renewable sources (Rohwerder & Müller, 2010).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)8(9(11)12)10-3-5-15(13,14)6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFROBWBWLBKUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid

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